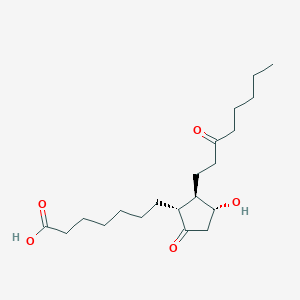
2-(2,4-Dinitroanilino)ethanol
Vue d'ensemble
Description
2-(2,4-Dinitroanilino)ethanol, also known as N-2,4-dinitrophenylethanolamine, is a chemical compound with the molecular formula C8H9N3O5 . It is a compound with spectra that include 1 NMR, 1 FTIR, 1 UV-Vis, and 1 MS (GC) .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 2,4-Dinitrophenoxy ethanol, a related compound, has been synthesized and analyzed using techniques such as FTIR spectroscopy, 1H-NMR and 13C-NMR spectroscopy, elemental analysis, gas chromatography, mass spectrometry, and high-performance liquid chromatography .Molecular Structure Analysis
The molecular structure of 2-(2,4-Dinitroanilino)ethanol consists of 8 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 5 oxygen atoms, giving it a molar mass of 227.17 . The compound has a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), and a refractive index of 1.7400 (estimate) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,4-Dinitroanilino)ethanol include a density of 1.4855 (rough estimate), a boiling point of 368.88°C (rough estimate), a flashing point of 224.4°C, and a vapor pressure of 8.62E-09mmHg at 25°C .Applications De Recherche Scientifique
Anaerobic Biotransformation in Wastewater Treatment : Cheng et al. (1996) explored the anaerobic biotransformation of 2,4-dinitrotoluene (DNT), a related compound, with ethanol as a primary substrate. This study is significant in understanding the mutual effect of these substrates on their biotransformation, particularly in wastewater treatment processes under anaerobic conditions (Cheng, Jiayang et al., 1996).
Chemical Synthesis and Applications : Lloyd, P. F. et al. (1972) investigated the Koenigs-Knorr reaction of the acetobromo derivatives of 2-deoxy-2-(2,4-dinitroanilino)-D-glucopyranose and its monomethyl ethers, contributing to the field of carbohydrate chemistry and the synthesis of complex organic compounds (Lloyd, P. F., Evans, B., & Fielder, R., 1972).
Investigation of Reaction Mechanisms : The study by Okada, K. et al. (1978) on the base-catalyzed Smiles rearrangement of 2-(acetylamino)ethyl 2,4-dinitrophenyl ether in dimethyl sulfoxide provides insights into the mechanistic aspects of aromatic nucleophilic substitution reactions, which are crucial in organic synthesis (Okada, K., Matsui, K., & Sekiguchi, S., 1978).
Development of Potential Anti-inflammatory Agents : Rao, K. N. et al. (1995) synthesized N-[pyridyl(phenyl)carbonylamino]-alkyl-1,2,3,6-tetrahydropyridines, showcasing the application of 2,4-dinitroaniline derivatives in developing potential anti-inflammatory drugs (Rao, K. N., Redda, K., Onayemi, F. Y., Melles, H., & Choi, J., 1995).
Solubility and Thermodynamic Studies : Xu, R. et al. (2016) conducted solubility determination and thermodynamic modeling of 2,4-dinitroaniline in various organic solvents, contributing valuable data for optimizing the purification processes of similar compounds (Xu, R., Xu, A., Du, C., Cong, Y., & Wang, J., 2016).
Propriétés
IUPAC Name |
2-(2,4-dinitroanilino)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O5/c12-4-3-9-7-2-1-6(10(13)14)5-8(7)11(15)16/h1-2,5,9,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKBBNLNJMLKDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062083 | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-Dinitroanilino)ethanol | |
CAS RN |
1945-92-2 | |
| Record name | 2-[(2,4-Dinitrophenyl)amino]ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1945-92-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethanol, 2-((2,4-dinitrophenyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001945922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dinitrophenylaminoethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24188 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanol, 2-[(2,4-dinitrophenyl)amino]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062083 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[[4-(Carboxymethylamino)phenyl]methyl]anilino]acetic acid](/img/structure/B156287.png)










